1-(4-Bromophenyl)pyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYOSSWOHFFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622771 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345924-29-0 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Table of Mentioned Compounds
Structural Elucidation via Advanced Spectroscopic Techniques
The precise molecular architecture and integrity of this compound are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Fourier Transform-Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for delineating the molecular framework of this compound. In a derivative, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a multiplet in the range of δ 8.39-8.05 ppm, which is characteristic of the nine protons of the pyrene (B120774) moiety. figshare.com Another derivative, (Z)-2-(4-bromophenyl)-3-(4-(pyren-1-yl)phenyl)acrylonitrile, exhibits complex multiplets for the pyrene and phenyl protons between δ 8.22 and 7.77 ppm. rsc.org
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For a related compound, the carbon signals appear at specific chemical shifts, confirming the connectivity of the phenyl and pyrene rings. rsc.org Two-dimensional NMR techniques, such as DQFCOSY, HSQC, and HMBC, have been employed for a comprehensive structural assignment of complex derivatives, ensuring the precise location of each atom within the molecule. researchgate.netnih.gov
Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives
| Compound/Derivative | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound derivative figshare.com | CDCl₃ | 8.39-8.05 | m | Pyrene protons |
| (Z)-2-(4-bromophenyl)-3-(4-(pyren-1-yl)phenyl)acrylonitrile rsc.org | CDCl₃ | 8.22-7.77 | m | Pyrene and Phenyl protons |
| (3S,3′R,4′S)-4′-(4-bromophenyl)-1′-methyl-3′-(pyrene-1-carbonyl)spiro[indoline-3,2′-pyrrolidin]-2-one (4c) researchgate.netnih.gov | DMSO-d₆ | - | - | Full assignment via 2D NMR |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry validates the molecular weight and elemental composition of this compound. The molecular formula is C₂₂H₁₃Br, corresponding to a molecular weight of approximately 357.25 g/mol . tcichemicals.comtcichemicals.com High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for confirming the compound's identity. For instance, a derivative, (Z)-2-(4-bromophenyl)-3-(4-(pyren-1-yl)phenyl)acrylonitrile, showed a found m/z value that matched the calculated value for its molecular formula. rsc.org The purity of this compound is often determined by gas chromatography (GC), with commercially available samples showing a purity of over 98.0%. tcichemicals.comtcichemicals.com
Table 2: Mass Spectrometry Data for this compound and a Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Analysis Method | Purity |
| This compound tcichemicals.comtcichemicals.com | C₂₂H₁₃Br | 357.25 | GC | >98.0% |
| (Z)-2-(4-bromophenyl)-3-(4-(pyren-1-yl)phenyl)acrylonitrile rsc.org | C₃₁H₁₇BrN₂ | - | HRMS (FTMS+p APCI) | - |
Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is employed to identify the characteristic functional groups within the this compound structure. The presence of aromatic C-H stretching and bending vibrations, as well as the C-Br stretching frequency, are key indicators in the IR spectrum. For related chalcone (B49325) derivatives, FT-IR spectroscopy has been used to confirm the presence of key functional groups and their vibrational modes. researchgate.net The analysis of group frequencies in the gas phase can also be used for compound class assignment. epa.gov
Optical Spectroscopy for Photophysical Property Elucidation
The interaction of this compound with light is characterized by its UV-Vis absorption and fluorescence emission properties, which are critical for its potential applications in materials science.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
The UV-Vis absorption spectrum of pyrene derivatives typically displays characteristic bands corresponding to π-π* electronic transitions within the pyrene core. researchgate.net For pyrene-based compounds, these absorption bands are often observed between 310 and 452 nm. researchgate.net The introduction of a bromophenyl group can lead to a bathochromic (red) shift in the absorption bands. researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) can provide insights into the electronic transitions and help interpret the experimental spectra. acs.org
Fluorescence Emission Spectroscopy, Quantum Yield Analysis, and Lifetime Measurements
This compound and its derivatives are known for their fluorescent properties. guidechem.com The fluorescence emission spectra of pyrene-containing compounds typically show both monomer and excimer emission, with the latter being dependent on the concentration and solvent polarity. science.govacs.org The monomer emission of pyrene is characterized by a structured band, while the excimer emission is a broad, structureless band at longer wavelengths. mdpi.com
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is an important parameter. For some pyrene derivatives, the quantum yield is influenced by the solvent polarity, often increasing in less polar solvents. researchgate.net The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another crucial characteristic. Time-correlated single-photon counting (TCSPC) is a common technique used to measure fluorescence lifetimes. mdpi.com For instance, the fluorescence lifetime of 1-pyrene butyric acid has been studied to assess oxygen concentrations in living cells. nih.gov
Table 3: Photophysical Properties of Pyrene Derivatives
| Derivative Class | Absorption Maxima (nm) | Emission Maxima (nm) | Key Observations |
| Spiro[indoline-3,2′-pyrrolidines] with pyrene researchgate.net | 310-452 | 454-633 | Quantum yield decreases with increasing solvent polarity. |
| BODIPY with pyrene and bromophenyl group researchgate.net | Bathochromic shift of ~80-90 nm | Bathochromic shift of ~80-90 nm | Decreased fluorescence lifetime compared to the unsubstituted analogue. |
| Amphiphilic Pyrene Derivative acs.org | - | 498 (excimer) | Excimer emission is sensitive to metal ions and can be used for sensing. |
Time-Resolved Luminescence and Transient Absorption Dynamics
The study of excited-state dynamics in pyrene derivatives is crucial for understanding their potential in optoelectronic applications. Techniques such as time-resolved luminescence and transient absorption (TA) spectroscopy provide deep insights into the processes that occur following photoexcitation, including internal conversion, intersystem crossing, and fluorescence/phosphorescence decay.
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time, revealing the lifetime of the singlet excited state (S₁). For pyrene and its derivatives, the fluorescence lifetime can be significantly influenced by the molecular environment and substitution patterns. colostate.edu For instance, the long excited-state lifetime of the pyrene core makes it a sensitive probe for studying dynamic processes. colostate.edu In covalently linked donor-acceptor systems involving pyrene, picosecond time-resolved fluorescence can track fast solvent relaxation and electronic restructuring of charge-transfer species. mpg.de
Transient absorption spectroscopy complements luminescence studies by monitoring the absorption of light by transient species like excited singlet states, triplet states, and radical ions. mpg.de A pump pulse excites the molecule, and a delayed probe pulse measures the absorption changes at different wavelengths over time, from femtoseconds to nanoseconds. kaist.ac.kr For the pyrene molecule itself, studies have identified multiple decay lifetimes associated with a cascade through different electronic states and subsequent vibrational cooling. nih.gov For example, femtosecond TA experiments on pyrene in ethanol (B145695) revealed decay-associated lifetimes of 0.75 ps, 8 ps, and 24 ps, corresponding to various relaxation and cooling processes. nih.gov While specific time-resolved data for this compound is not detailed in the available literature, the behavior of its derivatives suggests complex dynamics. Studies on covalently linked pyrene dimers show relaxation times in the picosecond to nanosecond range, governed by the solvent and molecular conformation. kaist.ac.kr
Excimer Formation and Aggregation-Induced Emission (AIE) Characteristics
Pyrene and its derivatives are renowned for their unique photophysical phenomenon of excimer formation. chinesechemsoc.org An excimer is an excited-state dimer formed through the association of an excited molecule with a ground-state molecule of the same species. This process is highly dependent on concentration and solvent polarity. acs.org In dilute solutions, pyrene derivatives typically exhibit a structured monomer emission in the blue region of the spectrum. As concentration increases, a broad, structureless, and red-shifted emission band appears, which is characteristic of the excimer. acs.orggdut.edu.cn This excimer formation arises from strong π–π stacking interactions between the planar pyrene moieties. acs.org
The introduction of substituents onto the pyrene core can influence excimer formation. In some cases, steric hindrance introduced by bulky substituents can inhibit the face-to-face stacking required for excimer formation. Conversely, certain structural modifications can promote aggregation. gdut.edu.cn
A related phenomenon observed in many pyrene derivatives is Aggregation-Induced Emission (AIE). nih.gov AIE is a process where luminogens (AIEgens) that are weakly or non-emissive in dilute solutions become highly luminescent in an aggregated state or in the solid phase. nih.gov The mechanism is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and enhances the radiative decay, leading to strong fluorescence. gdut.edu.cnnih.gov While many fluorophores suffer from aggregation-caused quenching, AIE-active materials leverage aggregation to enhance emission. researchgate.net The design of pyrene derivatives can tune these properties, leading to either classic excimer emission or AIE, depending on the molecular structure and intermolecular interactions like H- or J-type aggregation. nih.gov
Electrochemical Characterization and Energy Level Profiling
Electrochemical methods are fundamental for determining the energy levels of frontier molecular orbitals (HOMO and LUMO), which are critical for evaluating the potential of a material in electronic devices.
Cyclic Voltammetry (CV) for Redox Behavior and Electron Transfer Processes
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of molecules. By measuring the current response to a triangular potential sweep, CV can determine the oxidation and reduction potentials of a compound, providing information about the stability of its charged states and the reversibility of electron transfer processes.
For pyrene-based materials, CV is used to evaluate their electron-donating (hole-transporting) and electron-accepting (electron-transporting) capabilities. The oxidation potential corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), while the reduction potential corresponds to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). kci.go.kr In many pyrene derivatives, the oxidation process is localized on the electron-rich pyrene core. researchgate.net The reversibility of the redox waves indicates the stability of the generated radical cations and anions. For example, studies on pyrene-based hole-transporting materials, such as derivatives of this compound, show reversible or quasi-reversible oxidation waves, which is a desirable characteristic for stable device performance. semanticscholar.orgacs.org
Differential Pulse Voltammetry (DPV) for Electrochemical Potentials
Differential Pulse Voltammetry (DPV) is another electrochemical technique that can be used to determine redox potentials, often with higher sensitivity and better resolution than CV, especially for irreversible or closely spaced redox processes. It works by superimposing small pulses of a fixed amplitude on a linearly increasing voltage ramp and measuring the current just before and at the end of each pulse. The resulting differential current is plotted against the potential. While CV is more commonly reported for the general redox behavior of pyrene derivatives, DPV can provide more precise potential values.
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO energy levels of a material are key parameters that determine its charge injection and transport properties in organic electronic devices. These values can be estimated directly from the onset oxidation (E_ox) and reduction (E_red) potentials measured by CV or DPV, typically referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
The energy of the HOMO level can be calculated using the following empirical formula: E_HOMO = -[E_ox (vs Fc/Fc⁺) + E_Fc/Fc⁺ (vs vacuum)] eV
Similarly, the LUMO energy level is calculated from the reduction potential: E_LUMO = -[E_red (vs Fc/Fc⁺) + E_Fc/Fc⁺ (vs vacuum)] eV
The energy level of the Fc/Fc⁺ couple is often assumed to be 4.8 eV below the vacuum level. dergipark.org.tr Therefore, the equations can be simplified to: E_HOMO = -(E_ox + 4.8) eV E_LUMO = -(E_red + 4.8) eV
For the derivative 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), the HOMO level was determined from its oxidation potential to be approximately -5.63 eV, indicating its suitability as a hole-transporting material. researchgate.net The LUMO level for this derivative was calculated to be -2.39 eV. researchgate.net
Electrochemical and Optical Band Gap Determination
The energy band gap (E_g) is a critical property of a semiconductor material, representing the energy difference between the HOMO and LUMO levels. It can be determined using both electrochemical and optical methods.
The electrochemical band gap (E_g^electrochem) is calculated directly from the difference between the HOMO and LUMO energy levels obtained from CV measurements: E_g^electrochem = E_LUMO - E_HOMO
The optical band gap (E_g^opt) is determined from the onset wavelength (λ_onset) of the electronic absorption spectrum (UV-Vis spectroscopy), which corresponds to the lowest energy electronic transition from the ground state to the first excited state (S₀ → S₁). It is calculated using the Planck-Einstein relation: E_g^opt = hc / λ_onset ≈ 1240 / λ_onset (nm) eV
For many conjugated organic molecules, the electrochemical band gap is typically larger than the optical band gap due to the exciton (B1674681) binding energy, which is the electrostatic interaction between the electron and hole in the photoexcited state. In the case of the derivative Py-Br, the optical band gap was found to be 3.26 eV, which is in reasonable agreement with the electrochemical band gap derived from its HOMO/LUMO levels. researchgate.net
Data Tables
Table 1: Electrochemical and Energy Level Data for the Derivative 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) Data sourced from Kesavan et al. researchgate.net
| Property | Value | Method |
| Oxidation Potential (E_ox) | +0.83 V (vs Fc/Fc⁺) | Cyclic Voltammetry |
| HOMO Level | -5.63 eV | Calculated from CV |
| LUMO Level | -2.39 eV | Calculated from Eg |
| Optical Band Gap (E_g^opt) | 3.26 eV | UV-Vis Spectroscopy |
| Electrochemical Band Gap (E_g^electrochem) | 3.24 eV | Calculated from HOMO/LUMO |
Solid-State Structural Analysis for Intermolecular Interactions
The solid-state architecture of organic molecules is governed by a delicate balance of various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. A detailed analysis of these interactions provides insights into the structure-property relationships of crystalline materials.
Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This includes bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, SCXRD reveals how individual molecules pack together in the crystal lattice, offering insights into the nature and geometry of intermolecular interactions.
Similarly, the analysis of other pyrene derivatives highlights the prevalence of π-π stacking, where the planar pyrene cores of adjacent molecules overlap. researchgate.net The degree of this overlap is a critical factor in determining the electronic properties of the material, such as the formation of excimers. researchgate.net
Based on these findings for related compounds, it can be anticipated that the crystal structure of this compound would be significantly influenced by π-π stacking interactions between the pyrene moieties and potentially C-H···π and C-H···Br interactions. The conformation of the molecule is expected to be non-planar, with a torsional angle between the pyrene and the 4-bromophenyl rings. The precise value of this angle would be a key determinant of the extent of electronic communication between the two aromatic systems.
To provide a clearer picture of what could be expected, the following table summarizes typical crystallographic parameters for a related pyrene derivative, which helps in understanding the potential structural features of this compound.
| Parameter | Expected Value/Feature | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Indicates the presence of an inversion center, which can influence optical properties. |
| Dihedral Angle (Pyrene-Phenyl) | 30-70° | Affects the degree of π-conjugation between the two aromatic units. |
| Intermolecular Interactions | π-π stacking, C-H···π, C-H···Br | These non-covalent forces govern the crystal packing and influence bulk properties. |
| π-π Stacking Distance | ~3.4 - 3.8 Å | The distance between parallel pyrene planes, critical for charge transport and excimer formation. |
Note: The data in this table is hypothetical and based on the analysis of related pyrene derivatives. Specific experimental values for this compound would require dedicated SCXRD analysis.
X-ray spectroscopy provides valuable information about the electronic structure and stability of molecules. Techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can probe the core-level electronic transitions and the elemental composition of a material, respectively.
Studies on the structural stability of pyrene and its hydrogenated derivatives under X-ray irradiation have shown that the stability is dependent on the molecular size and the degree of hydrogenation. chemsrc.com For cationic pyrene derivatives, X-ray absorption can lead to fragmentation, and the stability of the carbon backbone is a key area of investigation. chemsrc.com While specific X-ray spectroscopy data for this compound is not available, the technique could be instrumental in assessing its photostability and resistance to radiation damage, which are crucial parameters for its potential application in electronic devices.
By analyzing the near-edge X-ray absorption fine structure (NEXAFS), one could gain insights into the orientation of the molecules on a surface and the nature of the unoccupied molecular orbitals. This information is complementary to SCXRD data and provides a more complete picture of the electronic and structural properties of this compound in the solid state.
Computational and Theoretical Investigations of 1 4 Bromophenyl Pyrene Systems
Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Optimization
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and optimizing the molecular geometry of organic molecules. For 1-(4-Bromophenyl)pyrene, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), can predict the most stable conformation of the molecule. scirp.org The optimized geometry would reveal the dihedral angle between the pyrene (B120774) and the bromophenyl planes, which is crucial in determining the extent of π-conjugation between the two moieties. The bond lengths and angles within the pyrene and bromophenyl units are not expected to deviate significantly from those in the parent molecules, with the C-Br bond length being a key parameter. scirp.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Profiles)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic and optical properties of a molecule. researchgate.net In this compound, the HOMO is anticipated to be predominantly localized on the electron-rich pyrene core, characteristic of many pyrene derivatives. nih.gov Conversely, the LUMO is expected to have significant contributions from both the pyrene and the bromophenyl moieties, indicating a potential for intramolecular charge transfer upon excitation. nih.gov The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition. The introduction of the bromophenyl group is expected to slightly lower the HOMO-LUMO gap compared to pristine pyrene. scirp.org
| Orbital | Energy (eV) | Localization |
|---|---|---|
| LUMO | -2.15 | Pyrene and Bromophenyl |
| HOMO | -5.80 | Pyrene |
| HOMO-LUMO Gap | 3.65 | - |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would likely show a region of high electron density (negative potential) over the π-system of the pyrene core, making it susceptible to electrophilic attack. The bromine atom, due to its electronegativity, would create a region of positive electrostatic potential (electron deficiency) on the adjacent carbon atom of the phenyl ring and a region of negative potential around itself. This information is crucial for understanding non-covalent interactions, such as halogen bonding.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the nature of the chemical bonds. It would reveal the extent of π-electron delocalization across the pyrene core and between the pyrene and bromophenyl rings. The analysis of donor-acceptor interactions within the NBO framework can provide quantitative insights into hyperconjugative and conjugative effects, further elucidating the electronic communication between the two constituent aromatic systems.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules and simulating their electronic absorption and emission spectra. acs.orgmdpi.com For this compound, TD-DFT calculations can predict the energies of the low-lying singlet and triplet excited states. The lowest singlet excited state (S1) is of particular interest as it is involved in fluorescence. The calculations would likely reveal that the S1 state possesses a significant degree of charge-transfer character, with electron density moving from the pyrene moiety to the bromophenyl group. rsc.org The simulated UV-Vis absorption spectrum would show characteristic bands corresponding to the π-π* transitions of the pyrene core, potentially with some modifications due to the bromophenyl substituent. nih.gov
| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S1 | 3.35 | 0.25 | HOMO -> LUMO |
| S2 | 3.58 | 0.18 | HOMO-1 -> LUMO |
| T1 | 2.10 | 0.00 | HOMO -> LUMO |
Analysis of Intramolecular Charge Transfer (ICT) Characteristics and Pathways
The presence of the electron-donating pyrene and the potentially electron-accepting bromophenyl group suggests the possibility of intramolecular charge transfer (ICT) in this compound. acs.orgacs.org Upon photoexcitation, an electron can be promoted from an orbital primarily located on the pyrene to one with significant density on the bromophenyl ring. nih.gov The extent of this charge transfer can be quantified by analyzing the change in electron density distribution between the ground and excited states. Computational methods can map the ICT pathways and identify the specific molecular orbitals involved in this process. The solvent environment can also play a crucial role in stabilizing the charge-separated ICT state, and computational models can incorporate solvent effects to provide a more realistic description. acs.org
Intermolecular Interactions and Aggregation Behavior Simulations
The planar structure of the pyrene core in this compound promotes π-π stacking interactions, which can lead to the formation of aggregates in the solid state or in concentrated solutions. researchgate.net Molecular dynamics simulations can be employed to study the aggregation behavior of this molecule, providing insights into the preferred packing arrangements and the strength of the intermolecular interactions. rsc.org In addition to π-π stacking, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine interacts with a nucleophilic site on a neighboring molecule. These intermolecular interactions are critical in determining the material's bulk properties, such as its crystal packing and charge transport characteristics. nih.govchemrxiv.org
Hirshfeld Surface Analysis for Crystal Engineering Insights
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing crucial insights for crystal engineering. By mapping properties onto a unique molecular surface, it partitions the crystal electron density into molecular fragments. The analysis generates two-dimensional fingerprint plots that summarize the types and nature of intermolecular contacts.
For aromatic systems like this compound, the crystal structure is consolidated by a variety of weak interactions. Hirshfeld analysis of structurally related compounds, such as (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, reveals the dominant role of specific contacts in the crystal packing. nih.gov The most significant contributions typically arise from H···H, C···H/H···C, and contacts involving the halogen atom, such as Br···H/H···Br. nih.gov In addition, π–π stacking interactions between aromatic rings are a crucial feature, appearing as characteristic wings in the C···C fingerprint plot. nih.gov
| Interaction Type | Typical Contribution (%) | Description |
| H···H | ~43% | Represents contacts between hydrogen atoms, typically the most abundant interaction in organic crystals. nih.gov |
| C···H/H···C | ~17% | Indicates interactions between carbon and hydrogen atoms, often associated with C-H···π contacts. nih.gov |
| Br···H/H···Br | ~15% | Highlights the role of the bromine atom in forming hydrogen bonds and other close contacts. nih.gov |
| C···C | ~12% | Characteristic of π–π stacking interactions between the pyrene and phenyl rings. nih.gov |
| O···H/H···O | ~10% | While not present in this compound, this is a common interaction in related structures with oxygen. nih.gov |
This table presents typical interaction contributions based on Hirshfeld analysis of a related bromophenyl compound to illustrate the expected interactions for this compound. nih.gov
Theoretical Modeling of π-π Stacking and Excimer Dynamics
The photophysical properties of pyrene and its derivatives are dominated by their propensity to form excimers—excited-state dimers that result from the association of an excited molecule with a ground-state molecule. Theoretical modeling is essential for understanding the dynamics of excimer formation and the nature of the π–π stacking interactions that facilitate it.
Computational studies, particularly those using time-dependent density functional theory (TD-DFT), have provided a detailed picture of excimer formation in pyrene dimers. rsc.orgscite.ai These simulations reveal that excimer formation is an ultrafast process that can proceed through distinct pathways. rsc.org One pathway involves local relaxation near the initial Franck-Condon geometry, characterized by oscillations along the stacking coordinate. rsc.org A second pathway can involve larger amplitude oscillations along a parallel shift coordinate, leading to a perfectly stacked dimer geometry. rsc.org
The key factors governing effective excimer formation are the interplanar π–π distance and, crucially, the degree of π–π overlap between the aromatic units. rsc.orgresearchgate.net Theoretical investigations have shown that a larger overlap area is more critical than a shorter distance for efficient excimer formation. rsc.org The geometry of the ground-state dimer influences the subsequent excited-state dynamics. Optimized dimer structures often show a slipped-parallel arrangement, which balances attractive dispersion forces and repulsive electrostatic interactions. arxiv.org Upon excitation, the system relaxes to an eclipsed or sandwich-like geometry, which corresponds to the stable excimer state. researchgate.net This relaxation is often mediated by conical intersections between electronic states. rsc.org
Natural Bond Orbital (NBO) analysis can be used to calculate the stabilization and interaction energies between π-stacked dimers, quantifying the strength of the ground-state association that precedes excimer formation. nih.gov These theoretical models provide a framework for interpreting experimental observations and for designing pyrene-based systems with specific fluorescence properties.
Solvation Effects on Optical Properties and Electronic Structure
The optical and electronic properties of fluorescent molecules like this compound are often highly sensitive to their environment. The polarity of the surrounding solvent can significantly influence the absorption and emission spectra, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the ground and excited electronic states of the molecule.
In many pyrene-based D–π–A (donor-π-acceptor) dyes, a bathochromic (red) shift is observed in both absorption and fluorescence spectra as the solvent polarity increases. rsc.orgrsc.org This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. rsc.org The resulting intramolecular charge transfer (ICT) upon excitation leads to a larger excited-state dipole moment. rsc.org The magnitude of the Stokes shift—the difference in energy between the absorption and emission maxima—also tends to increase with solvent polarity, further reflecting the stabilization of the excited state. researchgate.net
By analyzing the spectral shifts in a range of solvents with different polarities, it is possible to experimentally estimate the change in dipole moment upon excitation using various solvatochromic models, such as the Lippert-Mataga and Bakhshiev equations. rsc.org These studies provide valuable information on the charge distribution in the excited state and the nature of solute-solvent interactions.
Application of Polarizable Continuum Models (PCM) in Theoretical Calculations
To theoretically investigate solvation effects, computational chemists frequently employ implicit solvation models, with the Polarizable Continuum Model (PCM) being one of the most widely used. wikipedia.org Instead of modeling individual solvent molecules, which is computationally expensive, PCM represents the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. uni-muenchen.de
The PCM method allows for the calculation of molecular properties, such as energies and electronic transitions, in a simulated solvent environment. wikipedia.org When combined with quantum mechanical methods like DFT and TD-DFT, PCM can predict the solvatochromic shifts in absorption and emission spectra. The model calculates the free energy of solvation, which includes terms for electrostatic interactions, dispersion-repulsion, and the energy required to create the cavity (cavitation). uni-muenchen.de
PCM is a powerful tool for understanding how a solvent environment modulates the electronic structure and optical properties of a molecule like this compound. researchgate.net It helps to rationalize experimental trends and provides insights into the nature of the excited states in different media. However, its accuracy can be limited in systems where specific solute-solvent interactions, such as strong hydrogen bonding, are dominant, as these are not explicitly accounted for in the continuum approach. wikipedia.org
Energetic and Structural Stability Investigations
Understanding the stability of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is critical, particularly in environments with high-energy radiation, such as in astrophysics or materials science applications. Computational studies are invaluable for probing the structural integrity, reaction pathways, and fragmentation dynamics of these molecules under various conditions.
Computational Studies on Superhydrogenation and Fragmentation Dynamics
Superhydrogenation refers to the addition of hydrogen atoms to a PAH beyond its standard aromatic state, leading to the formation of aliphatic C-H bonds. The effect of such hydrogenation on the stability of the molecular backbone is a subject of intense research. Computational and experimental studies on pyrene and its derivatives have shown that the impact of hydrogenation is complex. While the addition of a few hydrogen atoms can sometimes protect the carbon skeleton from fragmentation, extensive hydrogenation can weaken it. oup.com
Soft X-ray photoabsorption experiments on pyrene cations (py+) and their hydrogenated counterparts have been interpreted with the aid of TD-DFT calculations. oup.comoup.com These studies show that upon absorption of high-energy photons, the molecule can become highly excited and ionized, leading to fragmentation. oup.com Subsequent Auger decay processes often result in multiply charged ions that are prone to dissociation. oup.com
Molecular dynamics simulations and DFT calculations reveal the primary fragmentation pathways. For pyrene cations, fragmentation is often dominated by the loss of hydrogen atoms (H-loss) or acetylene (B1199291) (C₂H₂), although for pericondensed PAHs like pyrene, C₂H₂ loss is inhibited by a high-energy transition state. rsc.org In superhydrogenated pyrenes, the loss of molecular hydrogen (H₂) becomes a significant fragmentation channel. researchgate.net Computational models show that for pyrene cations, unlike for other PAHs such as coronene, hydrogen attachment can actually destabilize the molecular structure, making it more susceptible to fragmentation upon excitation. rug.nl These theoretical investigations are crucial for interpreting mass spectrometry data and understanding the chemical evolution of PAHs in harsh environments. nih.govnih.gov
| Parent Ion | Primary Fragmentation Products (Observed/Predicted) | Key Finding |
| Pyrene cation (C₁₆H₁₀⁺) | H loss, C₂Hₓ loss | Fragmentation is dominated by hydrogen loss; C₂H₂ loss is inhibited. rsc.org |
| Hydrogenated pyrene cation ([py+H]⁺) | H loss, H₂ loss | Hydrogen attachment can destabilize the pyrene backbone compared to the non-hydrogenated cation. oup.comrug.nl |
| Superhydrogenated pyrene ([THP+H]⁺) | H₂ loss, CₓHᵧ fragments | Loss of molecular hydrogen (H₂) is a primary fragmentation pathway for protonated tetrahydropyrene. researchgate.net |
| Doubly-dehydrogenated pyrene cation (C₁₆H₈⁺) | - | Formed via H-loss from the pyrene cation; exists as stable isomers. rsc.org |
This table summarizes key fragmentation pathways for pyrene and its derivatives as investigated by computational and experimental methods.
Advanced Applications of 1 4 Bromophenyl Pyrene Derivatives in Functional Materials
Organic Light-Emitting Diodes (OLEDs)
The intrinsic optoelectronic characteristics of the 1-(4-bromophenyl)pyrene scaffold make its derivatives highly suitable for various roles within the architecture of Organic Light-Emitting Diodes (OLEDs). Their high thermal stability and excellent charge-transporting capabilities have led to significant advancements in developing more efficient and stable devices.
Development of Hole-Transporting Materials (HTMs)
One of the most well-documented applications of this compound derivatives is in the development of high-performance Hole-Transporting Materials (HTMs). An exemplary derivative, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), has been synthesized and studied for its efficacy as an HTM in OLEDs. researchgate.netnih.gov
These materials possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) that align well with the work function of standard anodes like indium tin oxide (ITO) and the HOMO levels of common emissive layers, facilitating efficient hole injection. researchgate.netnih.gov The introduction of the bromophenyl groups can also influence the carrier mobility of the molecule. nih.gov Furthermore, these pyrene-pyridine integrated systems exhibit high thermal stability, a critical requirement for device longevity and operational stability. nih.gov
In solution-processed yellow OLEDs, the use of Py-Br as the hole-transporting layer (HTL) has led to devices with impressive performance metrics. These devices have demonstrated a maximum luminance of 17,300 cd/m², a high current efficiency of 22.4 cd/A, and an external quantum efficiency (EQE) of 9%. researchgate.netnih.gov
| Parameter | Value for Py-Br based OLED | Reference |
|---|---|---|
| Maximum Luminance | 17,300 cd/m² | researchgate.netnih.gov |
| Maximum Current Efficiency | 22.4 cd/A | researchgate.netnih.gov |
| External Quantum Efficiency (EQE) | 9% | researchgate.netnih.gov |
| HOMO Energy Level | 5.6 eV | researchgate.netnih.gov |
| Efficiency Roll-Off (at 10,000 cd/m²) | ~7% | researchgate.netnih.gov |
Emitter Materials for Tunable and Deep-Blue Emission
The pyrene (B120774) core is renowned for its intrinsic and strong blue fluorescence, characterized by a high fluorescence quantum yield. nih.gov This property is retained in its derivatives, making the this compound scaffold a promising candidate for developing blue emitter materials. The photoluminescence spectra of derivatives like 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) show emission in the blue region of the spectrum. nih.gov
However, detailed studies focusing specifically on using this compound derivatives as the primary emitting dopant in OLEDs are not as extensively reported as their applications as HTMs. In many device architectures studied, these materials serve as the hole-transporting layer, while a different material is used in the emissive layer. nih.gov Nonetheless, the inherent photophysical properties suggest significant potential. The emission color can be tuned through synthetic modification at the bromophenyl position, which can alter the electronic structure and intermolecular interactions, thereby shifting the emission wavelength. The development of deep-blue emitters is particularly critical for display and lighting applications, and the stable pyrene core provides an excellent foundation for designing such materials. nih.govnih.gov
Device Performance Optimization and Efficiency Roll-Off Mitigation Strategies
A major challenge in high-brightness OLEDs is the phenomenon of "efficiency roll-off," where the device's quantum efficiency decreases at high current densities. researchgate.net Derivatives of this compound have demonstrated remarkable success in mitigating this issue.
The use of 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) as an HTM resulted in a device with a very low efficiency roll-off of only about 7% as the luminance was increased from 1,000 to 10,000 cd/m². researchgate.net This is a substantial improvement compared to reference devices using the standard HTM N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), which can exhibit a roll-off as high as 58% under similar conditions. researchgate.net
This enhanced stability is attributed to two key properties of the pyrene-based derivative:
High Triplet Energy: The material possesses a high triplet energy level, which effectively confines the triplet excitons within the emissive layer, preventing energy loss to the hole-transporting layer. nih.gov
Electron-Blocking Capability: These pyrene-pyridine materials act as a better electron-blocking layer compared to standard materials, which helps to maintain the charge recombination zone within the intended emissive layer, ensuring that charge carriers are converted efficiently into light even at high currents. nih.gov
Organic Field-Effect Transistors (OFETs) as n-Type and p-Type Semiconductors
The large, planar π-conjugated system of the pyrene core endows its derivatives with excellent charge carrier transporting capabilities, making them attractive candidates for the active semiconductor layer in Organic Field-Effect Transistors (OFETs). researchgate.netuky.edu The electron-rich nature of polycyclic aromatic hydrocarbons like pyrene generally leads to effective hole transport, suggesting that its derivatives would primarily function as p-type semiconductors. nih.govalfa-chemistry.com In a p-type OFET, positive charge carriers (holes) are responsible for the current flow between the source and drain electrodes.
The molecular packing in the solid state is crucial for efficient charge transport in OFETs. The planar structure of the pyrene unit facilitates strong intermolecular π-π stacking, which creates pathways for charge carriers to hop between adjacent molecules, leading to higher charge carrier mobility. researchgate.net
While the pyrene scaffold is a promising building block for OFET materials, specific reports detailing the synthesis and device performance (e.g., charge carrier mobility, on/off ratio) of this compound derivatives in OFETs are limited in the reviewed literature. Further research focusing on the thin-film deposition and characterization of these specific compounds is needed to fully evaluate their potential as either p-type or n-type semiconductors in transistor applications.
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
In the field of organic photovoltaics, materials are designed to absorb light and efficiently separate the resulting excitons into free charge carriers. The active layer of an OPV device typically consists of a blend of an electron donor and an electron acceptor material. ossila.com
Derivatives of this compound possess properties that could make them suitable for roles as either a donor or an acceptor in OPVs.
As a Donor: The electron-rich pyrene core has good hole-transporting characteristics, which is a key requirement for a donor material.
As an Acceptor: The pyrene moiety can be chemically modified to enhance its electron-accepting properties. For instance, it has been suggested that pyrene can be used to replace other aromatic groups in non-fullerene acceptor molecules to tune their electronic and absorption properties. uky.eduresearchgate.net
The broad absorption of pyrene derivatives in the UV-visible region is also advantageous for capturing a larger portion of the solar spectrum. uky.edu However, despite this theoretical potential, specific studies detailing the use of this compound derivatives as the primary donor or acceptor in OPV devices, along with their corresponding power conversion efficiencies (PCE), are not widely available in the current body of literature. Their application in this area remains a subject for future exploration.
Chemical Sensing and Molecular Probes for Environmental and Biological Applications
The strong fluorescence of the pyrene core makes this compound and its derivatives excellent platforms for the development of highly sensitive chemical sensors and molecular probes. researchgate.net The fundamental principle of these sensors is that the fluorescence emission of the pyrene unit can be modulated—either enhanced or quenched—upon interaction with a specific target analyte. mdpi.com The this compound structure is particularly advantageous as the bromo- group serves as a versatile reaction site for attaching specific recognition units (ionophores) that can selectively bind to target ions or molecules.
Pyrene-based fluorescent probes have been successfully developed for a variety of targets:
Metal Ion Detection: Pyrene-based Schiff base probes have shown high selectivity and sensitivity for detecting environmentally and biologically important metal ions, such as copper (Cu²⁺). researchgate.netmdpi.com These sensors can operate on an "off-on-off" mechanism; for example, a probe might be fluorescently "off," turn "on" upon binding Cu²⁺ to form an excimer, and then turn "off" again in the presence of cyanide (CN⁻), which removes the copper, allowing for sequential detection. mdpi.com Detection limits for Cu²⁺ using such probes have been reported in the nanomolar range (e.g., 219 nM), demonstrating their high sensitivity. mdpi.com
Biological Imaging: Due to their excellent cell permeability and low cytotoxicity, pyrene derivatives are effective probes for bioimaging. researchgate.net They have been used to detect the presence and flux of ions like Cu²⁺ within living cells, such as HeLa cells, providing a visual method to study cellular processes. mdpi.com
The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET) or Aggregation-Induced Emission (AIE). nih.gov In a typical PET sensor, the fluorescence of the pyrene fluorophore is initially quenched by the recognition unit. Upon binding the target analyte, the PET process is inhibited, and the strong fluorescence of the pyrene is restored. This "turn-on" response is highly desirable for sensitive detection.
| Pyrene-Based Probe Application | Target Analyte | Sensing Mechanism | Reported Detection Limit | Reference |
|---|---|---|---|---|
| Environmental Monitoring | Copper (Cu²⁺) | Fluorescence "Off-On" (Excimer Formation) | 219 nM | mdpi.com |
| Sequential Sensing | Cyanide (CN⁻) via Cu²⁺ complex | Fluorescence "On-Off" (Complex Disassembly) | 580 nM | mdpi.com |
| Environmental Monitoring | Copper (Cu²⁺) | Fluorescence Quenching | 1.7 x 10⁻² µM | researchgate.net |
| Biological Imaging | Cu²⁺ and CN⁻ in HeLa Cells | Intracellular Fluorescence Modulation | Not Applicable | mdpi.com |
Chemo/Biosensors for Metal Ion Detection (e.g., Hg²⁺)
The design of fluorescent chemosensors for detecting heavy metal ions is a critical area of research due to the significant environmental and health risks posed by contaminants like mercury (Hg²⁺). nih.govmdpi.com Derivatives of this compound are excellent candidates for these sensors. The fundamental principle involves coupling the pyrene fluorophore to a specific metal ion recognition unit (a chelator). The bromophenyl group is an ideal site for attaching such chelators through various cross-coupling reactions.
When the sensor is in its free state, the pyrene unit exhibits its characteristic fluorescence. Upon binding of a target metal ion like Hg²⁺ to the chelator, the photophysical properties of the pyrene are altered, leading to a detectable change in the fluorescence signal. This change can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"). mdpi.com For instance, a pyrene-based Schiff base sensor showed a 12-fold fluorescence enhancement for Hg²⁺ with a limit of detection (LOD) of 22 nM. mdpi.com Another pyrene–thiourea conjugate designed for Hg²⁺ detection exhibited a 22-fold enhancement of its excimer peak upon binding the ion, with a detection limit of 0.74 µM. mdpi.com The mechanism often involves processes like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or fluorescence resonance energy transfer (FRET), which are modulated by the presence of the metal ion. mdpi.com
The selectivity of the sensor is determined by the design of the chelating group, which is tailored to have a high affinity for a specific metal ion. This high selectivity and sensitivity make these pyrene-based derivatives powerful tools for monitoring trace amounts of toxic metal ions in environmental and biological samples. nih.gov
| Sensor Type | Target Ion | Fluorescence Response | Limit of Detection (LOD) | Reference |
| Pyrene-based Schiff Base | Hg²⁺ | Turn-On (12-fold enhancement) | 22 nM | mdpi.com |
| Pyrene–Thiourea Conjugate | Hg²⁺ | Excimer Enhancement (22-fold) | 0.74 µM | mdpi.com |
| Calix emerald.comarene-Pyrene | Hg²⁺ | Ratiometric Enhancement | 8.11 nM | mdpi.com |
| Hexaphenylbenzene–Pyrene | Hg²⁺ | Turn-On (10-fold enhancement) | 4.5 nM | mdpi.com |
Luminescent Probes for Explosive Detection
The detection of nitroaromatic compounds, which are common components of explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (PA), is crucial for security and environmental monitoring. mdpi.comnih.gov Luminescent polymers and materials incorporating this compound derivatives are highly effective for this purpose. The detection mechanism is typically based on fluorescence quenching. mdpi.com
The electron-rich pyrene moiety can engage in π-π stacking interactions with the electron-deficient nitroaromatic explosives. mdpi.com Upon excitation, an electron transfer can occur from the excited state of the pyrene fluorophore (the donor) to the LUMO of the nitroaromatic compound (the acceptor), resulting in a rapid quenching of the fluorescence signal. mdpi.comnih.gov This "turn-off" response is highly sensitive, allowing for the detection of trace amounts of explosive vapors or residues. nih.gov
Porous organic polymers are particularly effective sensor platforms. mdpi.comlnu.edu.cn By using monomers derived from this compound, researchers can create microporous networks with a very high specific surface area. nih.gov This high surface area dramatically increases the probability of interaction between the pyrene units within the polymer framework and the explosive analyte molecules, leading to exceptionally low detection limits, sometimes in the parts-per-billion (ppb) range. nih.gov For example, a pyrene-derived polymeric probe developed for picric acid detection in aqueous media exhibited a high Stern-Volmer quenching constant (Ksv) of 7.75 × 10⁴ M⁻¹. mdpi.com
Nonlinear Optical (NLO) Materials for Advanced Photonics
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, such as that from lasers. These materials are fundamental to advanced photonic applications, including optical switching and limiting. researchgate.net Organic molecules with large π-conjugated systems, particularly those with a donor-π-acceptor (D-π-A) architecture, are known to possess significant third-order NLO properties. researchgate.netresearchgate.net Derivatives of this compound can be readily incorporated into such D-π-A structures, where the pyrene can act as the π-bridge or part of the donor group. optica.org
Characterization of Third-Order Nonlinear Optical Parameters
The third-order NLO properties of a material are quantified by several key parameters, including the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.net These parameters are commonly measured using the Z-scan technique, which involves translating a sample through the focal point of a high-intensity laser beam and measuring the resulting changes in transmittance. optica.orgbohrium.com
Research on various pyrene derivatives has demonstrated their strong NLO responses. For example, two mono-substituted pyrene derivatives showed significant two-photon absorption behavior when studied with femtosecond laser pulses. bohrium.com The modification of the pyrene core with different substituents allows for the fine-tuning of these NLO properties. optica.orgmdpi.com The large, delocalized electron system of the pyrene unit facilitates the charge transfer that is essential for a strong NLO effect. researchgate.net
| Pyrene Derivative | Laser Wavelength/Pulse | Nonlinear Absorption (β) (m/W) | Two-Photon Absorption Cross Section (σ₂) (GM) | Reference |
| Pyrene Derivative (PD) | 532 nm / 15 ps | (0.57 ± 0.01) × 10⁻¹¹ | 13999 | optica.org |
| Pyrene Derivative (PD) | 650 nm / 180 fs | (0.0244 ± 0.0005) × 10⁻¹¹ | 508 | optica.org |
| Pyrene Derivative (PD) | 800 nm / 180 fs | (0.0094 ± 0.0001) × 10⁻¹¹ | 159 | optica.org |
Applications in Optical Limiting Devices
Optical limiting devices are designed to protect sensitive optical sensors and human eyes from damage by high-intensity laser radiation. These devices exhibit high transmittance at low input light intensities but low transmittance at high intensities. The primary mechanism behind this behavior in many organic materials is reverse saturable absorption (RSA). researchgate.net
Materials with a large nonlinear absorption coefficient (β) are excellent candidates for optical limiting. Pyrene derivatives that exhibit strong RSA, often resulting from a combination of two-photon absorption and subsequent excited-state absorption, are promising for these applications. researchgate.netoptica.org By incorporating this compound derivatives into polymer composites, such as polyurethane, researchers can create materials that not only possess excellent NLO properties but also have the processability and robustness required for practical devices. optica.orgnih.gov Such composites have demonstrated effective optical limiting behavior against both nanosecond and picosecond laser pulses. researchgate.net
Material Building Blocks in Advanced Polymer and Coating Formulations
The this compound molecule is an exceptionally useful building block (monomer) for the synthesis of advanced polymers and coatings. The bromine atom on the phenyl ring provides a reactive site for a variety of powerful polymerization techniques, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. mdpi.comresearchgate.net
These reactions allow for the systematic incorporation of the pyrene unit into the main chain or as a side group of a polymer. This yields fluorescent polymers with tailored properties. For example, reacting a diboronic acid ester with a dibrominated pyrene derivative via the Suzuki coupling reaction can produce fluorescent porous organic polymers. mdpi.com These materials combine the strong luminescence of pyrene with high porosity, making them ideal for sensing applications. mdpi.comlnu.edu.cn
Furthermore, pyrene-containing copolymers can be synthesized through methods like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, using monomers such as 1-pyrenylmethyl methacrylate. nih.gov The resulting polymers can be used in a wide range of applications, from optoelectronic devices to specialized coatings and fluorescent hydrogels. nih.gov The ability to control the polymer architecture and the density of pyrene units allows for precise tuning of the final material's optical and physical properties.
Structure Property Relationships and Design Principles in 1 4 Bromophenyl Pyrene Architectures
Influence of Substitution Position on Electronic and Optical Properties
The substitution position on the pyrene (B120774) core is a critical determinant of the electronic and optical properties of its derivatives. Pyrene, a polycyclic aromatic hydrocarbon (PAH), has distinct positions for substitution, with the 1, 3, 6, and 8 positions being the most reactive and electronically active. researchgate.net Attaching a group, such as the 4-bromophenyl moiety, at the 1-position directly influences the π-electron system of the pyrene core.
The electronic properties of pyrene are significantly altered upon substitution. The introduction of an aryl group at the 1-position typically leads to a red-shift in both the absorption and emission spectra compared to unsubstituted pyrene. This shift is indicative of an extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For instance, while pyrene itself exhibits characteristic vibronic structures in its fluorescence spectrum, 1-substituted derivatives often show broader, less structured emission bands due to the altered symmetry and increased rotational freedom of the substituent.
Theoretical studies on various pyrene derivatives have shown that the electronic transitions are influenced by the point of attachment. rsc.org Substitution at the 1-position can lead to a mixing of pyrene-localized transitions with charge-transfer transitions involving the substituent, the extent of which depends on the electronic nature of the attached group and the dihedral angle between the pyrene and the substituent ring.
Table 1: Comparison of Photophysical Properties of Pyrene and a Representative 1-Arylpyrene Derivative
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Pyrene (in cyclohexane) | 334 | 372, 384, 392 | ~38 | ~0.65 |
| 1-Phenylpyrene (in cyclohexane) | 345 | 380, 399 | ~35 | ~0.70 |
Role of Substituent Type and Electronic Nature on Molecular Conformation and Photophysical Behavior
The electronic nature of the substituent on the phenyl ring, as well as the substituent itself, plays a crucial role in dictating the molecular conformation and resulting photophysical properties. The 4-bromophenyl group in 1-(4-Bromophenyl)pyrene is considered weakly deactivating due to the inductive electron-withdrawing effect of the bromine atom, which is partially offset by its resonance electron-donating effect.
The introduction of different substituents can drastically alter the photophysical behavior. beilstein-journals.orgnih.gov
Electron-donating groups (EDGs) , such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups, tend to increase the electron density of the π-system. This typically results in a significant red-shift of the absorption and emission spectra and can enhance the intramolecular charge transfer (ICT) character of the excited state. researchgate.net
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, lower the energy of the LUMO more significantly than the HOMO. This also leads to red-shifted spectra and promotes ICT from the pyrene donor to the substituted phenyl acceptor. chemrxiv.org
The 4-bromophenyl substituent has a modest effect compared to strong donors or acceptors. Its primary influence is often steric, forcing a twisted conformation that impacts the degree of electronic communication between the two aromatic systems. This twisting is a key factor in its photophysical behavior, particularly in the solid state. chemrxiv.org
Impact of Dihedral Angles on π-Electronic Communication and Conjugation Length
The dihedral angle between the plane of the pyrene core and the attached 4-bromophenyl ring is a pivotal structural parameter that governs the extent of π-electronic communication. uky.edu An ideal planar conformation (0° dihedral angle) would maximize π-orbital overlap, leading to a fully conjugated system. However, steric hindrance between the hydrogen atoms on the phenyl ring and the hydrogen at the C2 position of the pyrene core forces a significant twist in 1-arylpyrenes. rsc.org
This non-planar geometry disrupts the π-conjugation. The degree of electronic communication, and thus the effective conjugation length, is highly sensitive to this angle. uky.edu
Large Dihedral Angles: A larger twist reduces the orbital overlap, effectively decoupling the two π-systems. This results in photophysical properties that more closely resemble those of the individual pyrene and bromobenzene (B47551) chromophores, leading to a blue-shift in the absorption and emission spectra compared to a hypothetical planar analogue.
Small Dihedral Angles: A smaller twist enhances conjugation, extending the π-system across the entire molecule. This lowers the HOMO-LUMO gap, causing a bathochromic (red) shift in the spectra. nih.gov
The conformational flexibility of the molecule means that the dihedral angle can change, especially in solution. This rotation is a non-radiative decay pathway for the excited state, which can lead to fluorescence quenching in solution. rsc.org
Rational Design Strategies for Enhancing Aggregation-Induced Emission (AIE)
Pyrene is a classic example of a molecule that suffers from aggregation-caused quenching (ACQ), where its fluorescence is high in dilute solutions but diminishes in concentrated solutions or the solid state due to the formation of non-emissive excimers via π-π stacking. researchgate.netscispace.com The phenomenon of Aggregation-Induced Emission (AIE) describes the opposite behavior, where molecules are non-emissive in solution but become highly luminescent upon aggregation. rsc.org
The structure of this compound is inherently suited for designing AIE-active materials (AIEgens). The key strategy to convert an ACQ fluorophore into an AIEgen is the Restriction of Intramolecular Motion (RIM) . scispace.com
Introduction of Rotors: The single bond connecting the pyrene and bromophenyl rings acts as a rotational axis. In solution, the free rotation and vibration of the phenyl group provide non-radiative pathways for the excited state to decay, leading to weak fluorescence. nih.gov
Steric Hindrance: The bulky nature of the substituted pyrene forces a twisted structure. This inherent non-planarity prevents the close π-π stacking that causes ACQ in the aggregated or solid state.
RIM in the Aggregate State: When molecules aggregate, the physical constraint from neighboring molecules locks the phenyl rotor in place. This blockage of the non-radiative rotational decay channels forces the excited state to decay radiatively, "turning on" the fluorescence. chemrxiv.org
Therefore, the rational design of AIEgens based on this compound involves leveraging the twisted molecular architecture to simultaneously inhibit ACQ and enable RIM upon aggregation.
Correlation between Molecular Structure and Electrochemical Potentials for Charge Injection/Transport
The electrochemical properties of this compound, specifically its HOMO and LUMO energy levels, are critical for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov These energy levels determine the efficiency of charge injection from electrodes and charge transport through the material. They can be experimentally determined using techniques like cyclic voltammetry. researchgate.netnih.gov
The molecular structure directly influences these potentials:
HOMO Level: The HOMO is primarily associated with the electron-rich pyrene core. Its energy level reflects the ease of oxidation (electron removal). The presence of the slightly electron-withdrawing bromophenyl group can subtly lower the HOMO energy level compared to pyrene substituted with strong electron-donating groups, making it slightly more difficult to oxidize.
LUMO Level: The LUMO energy level is related to the ease of reduction (electron acceptance). The bromophenyl group can lower the LUMO energy, facilitating electron injection.
Electrochemical Gap: The difference between the HOMO and LUMO energies is the electrochemical gap, which is correlated with the optical bandgap. nih.gov
By modifying the substituent on the phenyl ring, the HOMO and LUMO levels can be fine-tuned. For example, replacing the bromine with a stronger electron-withdrawing group would further lower both the HOMO and LUMO levels, while an electron-donating group would raise them. This tunability is essential for aligning the energy levels of the material with those of other layers in a device to ensure efficient charge injection and transport. researchgate.net
Table 2: Representative Electrochemical Data for Substituted Aromatic Compounds
| Compound Type | Oxidation Potential (Eox vs. Fc/Fc+, V) | Reduction Potential (Ered vs. Fc/Fc+, V) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| Pyrene | 1.18 | -2.58 | -5.60 | -2.00 |
| Arylpyrene with EDG | ~0.80 | ~ -2.65 | ~ -5.20 | ~ -1.95 |
| Arylpyrene with EWG | ~1.30 | ~ -2.20 | ~ -5.70 | ~ -2.40 |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes for Complex and Multi-Functional Architectures
The selective functionalization of the pyrene (B120774) core presents a significant challenge in synthetic chemistry. rsc.org Future research will likely focus on developing more efficient and site-selective methods to build upon the 1-(4-Bromophenyl)pyrene scaffold. The bromine atom on the phenyl ring serves as a key reactive site for various cross-coupling reactions, enabling the construction of more complex and multi-functional molecules.
Key areas for future synthetic exploration include:
Advanced Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are established methods, the exploration of newer catalytic systems, such as those involving palladium, could lead to higher yields and greater functional group tolerance. nih.gov This would allow for the facile introduction of a wider range of substituents to the phenyl ring, thereby tuning the electronic and photophysical properties of the resulting molecules.
Direct C-H Functionalization: Recent advances in transition metal-catalyzed C-H activation offer a powerful tool for the direct modification of the pyrene core. nih.gov Applying these methods to this compound could enable the introduction of functional groups at specific positions on the pyrene ring, leading to novel molecular architectures that are otherwise difficult to access.
Dendrimer and Polymer Synthesis: The bifunctional nature of this compound (with reactive sites on both the pyrene and the bromophenyl moiety) makes it an ideal monomer for the synthesis of dendrimers and conjugated polymers. Future work could focus on developing controlled polymerization techniques to produce well-defined macromolecules with tailored properties for applications in organic electronics and sensing.
Exploration of New Applications in Emerging Optoelectronic and Sensing Technologies
Pyrene derivatives are well-known for their applications in organic electronics due to their high charge carrier mobility and strong fluorescence. rsc.orgmit.edu this compound and its derivatives are poised to play a significant role in the next generation of optoelectronic and sensing devices.
Future applications in this domain include:
Organic Light-Emitting Diodes (OLEDs): Pyrene-based materials are attractive for use in OLEDs, particularly as blue emitters and hole-transporting materials. nih.govmdpi.com A notable example is 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), which has been successfully employed as a hole-transporting material in OLEDs, demonstrating good external quantum efficiency and high luminance. nih.gov Future research could focus on designing and synthesizing novel derivatives of this compound with tailored energy levels and high thermal stability to further improve OLED performance and longevity. mdpi.com
Organic Field-Effect Transistors (OFETs): The planar structure and extended π-conjugation of the pyrene core facilitate efficient π-π stacking, which is crucial for high charge carrier mobility in OFETs. rsc.org By functionalizing this compound, it is possible to control the molecular packing in the solid state and enhance the performance of OFET devices.
Fluorescent Sensors: The sensitivity of pyrene's fluorescence to its local environment makes it an excellent candidate for chemical sensors. nih.govnih.govdntb.gov.ua Future work could involve the development of this compound-based sensors for the detection of various analytes, such as metal ions, explosives, and biological molecules. nih.govmit.edu The bromine atom can be used to attach specific recognition units, leading to highly selective and sensitive fluorescent probes.
Below is a table summarizing the performance of an OLED device using a pyrene-bromophenyl derivative as the hole-transporting material.
| Device Configuration | HTM | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| Yellow OLED | Py-Br | 17,300 | 22.4 | 9 |
Data sourced from a study on functional pyrene-pyridine-integrated hole-transporting materials. nih.gov
Integration of this compound Derivatives into Hybrid Organic-Inorganic Materials
The combination of organic and inorganic components at the nanoscale can lead to hybrid materials with synergistic properties and novel functionalities. This compound is an excellent building block for such materials, with the organic part providing desirable photophysical properties and the inorganic component offering structural stability and other functionalities.
Emerging trends in this area include:
Pyrene-Functionalized Nanoparticles: The covalent attachment of pyrene derivatives to the surface of inorganic nanoparticles (e.g., silica, ruthenium) can lead to hybrid materials with unique optical and sensing properties. rsc.orgacs.orgrsc.org The high surface area of nanoparticles allows for a high local concentration of pyrene units, facilitating the formation of excimers, which can be exploited for ratiometric sensing. rsc.orgacs.org The bromophenyl group of this compound can be converted to a suitable anchoring group (e.g., silane, phosphonic acid) for attachment to the nanoparticle surface.
Metal-Organic Frameworks (MOFs): Pyrene-based ligands have been used to construct highly porous and crystalline MOFs. nih.govmit.eduacs.orgcredential.netresearchgate.net These materials have shown promise in applications such as gas storage, separation, and catalysis. This compound can be functionalized with coordinating groups (e.g., carboxylic acids) to be used as a linker in the synthesis of novel MOFs with tailored pore sizes and functionalities. The inherent luminescence of the pyrene moiety can also be utilized for the development of fluorescent MOF-based sensors. credential.net
Hybrid Perovskites: Recent computational studies have explored the integration of pyrene-based organic cations into two-dimensional hybrid perovskites. mit.edu These studies suggest that the strong electronic coupling between the organic and inorganic components can lead to enhanced charge transport and interesting optoelectronic properties. This compound derivatives with ammonium (B1175870) groups could be synthesized and incorporated into perovskite structures to experimentally validate these theoretical predictions.
Advanced In-situ Characterization Techniques for Dynamic Process Monitoring
A deeper understanding of the formation, transformation, and operation of this compound-based materials requires advanced characterization techniques that can monitor these processes in real-time.
Future research should leverage:
Operando Spectroscopy: This powerful technique allows for the characterization of materials under actual operating conditions. mit.edursc.orgacs.org For instance, operando fluorescence or Raman spectroscopy could be used to monitor the changes in a this compound-based sensor upon exposure to an analyte, providing valuable insights into the sensing mechanism. Similarly, monitoring the synthesis of complex derivatives in real-time can help optimize reaction conditions.
In-situ X-ray Diffraction (XRD): For crystalline materials such as MOFs or during the synthesis of crystalline thin films, in-situ XRD can provide real-time structural information. acs.org This can be used to study the kinetics of crystal growth, phase transitions, and the incorporation of guest molecules into the pores of MOFs.
Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy are crucial for understanding the excited-state dynamics of this compound derivatives. This knowledge is essential for designing more efficient materials for optoelectronic applications by elucidating processes such as charge transfer and energy transfer.
Synergistic Experimental and Computational Approaches for Predictive Material Design
The combination of experimental synthesis and characterization with computational modeling is a powerful strategy for accelerating the discovery and development of new materials.
Future progress in this area will be driven by:
Density Functional Theory (DFT) Calculations: DFT is a versatile tool for predicting the electronic and optical properties of molecules. rsc.orgnih.govacs.org It can be used to screen potential derivatives of this compound for specific applications by calculating their HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties. This computational pre-screening can guide synthetic efforts towards the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and molecular packing of this compound derivatives in the solid state or in thin films. nih.gov This is crucial for understanding and predicting the performance of materials in devices like OFETs and OLEDs, where intermolecular interactions play a key role.
Predictive Materials Design: The ultimate goal is to develop a "materials-by-design" approach, where the desired properties and functionalities are first defined, and then computational tools are used to identify the optimal molecular structure to achieve them. nih.govmit.edumit.educredential.net This iterative loop of computational prediction followed by experimental validation will be instrumental in unlocking the full potential of this compound and its derivatives for a wide range of applications.
A summary of computational and experimental techniques for material design is presented below.
| Approach | Techniques | Application to this compound |
| Computational | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Molecular Dynamics (MD) | Prediction of electronic structure, optical properties, and molecular packing. |
| Experimental | Suzuki/Sonogashira coupling, C-H activation, Polymerization | Synthesis of novel derivatives, polymers, and complex architectures. |
| Synergistic | Iterative design-synthesis-characterization cycles | Accelerated discovery of materials with tailored properties for optoelectronics and sensing. |
Q & A
Q. What are optimized synthetic strategies for 1-(4-Bromophenyl)pyrene?
Synthesis typically involves coupling pyrene derivatives with bromophenyl precursors. Key methods include:
- Cross-coupling reactions : Suzuki-Miyaura coupling using Pd catalysts to attach the bromophenyl group to pyrene. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield .
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 20–30% yield improvement) by enabling rapid, uniform heating and reducing side reactions .
- Cycloaddition routes : For example, [3+2] cycloaddition reactions, which may require regioselective control to avoid byproducts like trichloromethyl intermediates .
Q. How is X-ray diffraction (XRD) applied to characterize this compound?
XRD is critical for resolving crystal structures. The SHELX suite (e.g., SHELXL, SHELXD) is widely used for:
Q. What spectroscopic techniques validate the purity and structure of this compound?
- NMR spectroscopy : and NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm bromine integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 353.2 g/mol for CHBr) and fragmentation patterns .
- TLC monitoring : Ensures reaction progress and intermediate purity during multi-step syntheses .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical data?
- Molecular Electron Density Theory (MEDT) : Predicts regioselectivity in cycloaddition reactions. For example, MEDT explains why Δ-pyrazoline intermediates may convert to pyrazole systems despite favorable thermodynamics for alternative pathways .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends, such as bromine’s electron-withdrawing effects on pyrene’s aromatic system .
Q. What strategies address discrepancies in biological activity data for this compound derivatives?
- Dose-response profiling : Compare IC values across cell lines to identify structure-activity relationships (SAR). For example, bromine’s position may influence binding to hydrophobic enzyme pockets .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. How does this compound perform in material science applications?
- Optoelectronic materials : The bromophenyl group enhances electron-deficient character, making it suitable for organic semiconductors. Studies show tunable fluorescence (λ ~450–500 nm) in thin films .
- Supramolecular assemblies : π-π stacking between pyrene cores enables ordered nanostructures, characterized via AFM and XRD .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct mitigation : Bromine displacement during coupling reactions can form dehalogenated byproducts. Optimization of Pd catalyst loading (e.g., 2–5 mol%) and ligand choice (e.g., SPhos) reduces these impurities .
- Crystallization protocols : Use mixed solvents (e.g., DCM/hexane) to improve crystal quality for reproducible XRD data .
Methodological Notes
- Contradiction management : When experimental data conflicts with computational predictions (e.g., reaction pathways), validate via isotopic labeling or kinetic studies .
- Biological assays : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement for ambiguous activity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
